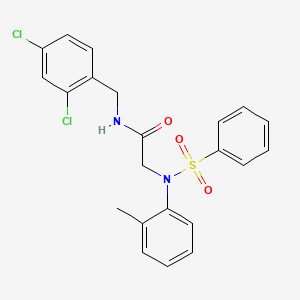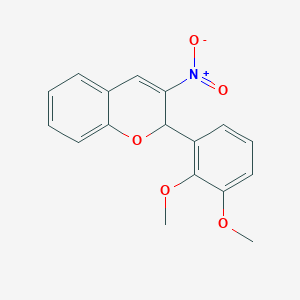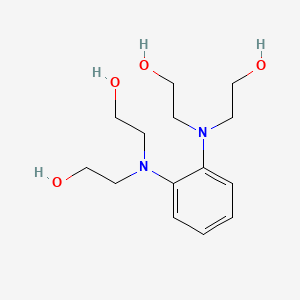
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. DCMG is a sulfonylurea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
DCMG acts as a sulfonylurea receptor agonist, which leads to the activation of the ATP-sensitive potassium channel, resulting in the depolarization of the cell membrane and the subsequent release of insulin. DCMG has been shown to bind to the sulfonylurea receptor with high affinity, leading to the activation of the ATP-sensitive potassium channel.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCMG can stimulate insulin secretion from pancreatic beta cells. DCMG has also been shown to inhibit the activity of the ATP-sensitive potassium channel in pancreatic beta cells. In vivo studies have shown that DCMG can lower blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DCMG has various advantages and limitations for lab experiments. One advantage is its high affinity for the sulfonylurea receptor, which makes it a useful tool for studying the receptor. One limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of DCMG. One direction is the development of DCMG analogs with improved pharmacological properties. Another direction is the study of the effects of DCMG on other ATP-sensitive potassium channels. Additionally, the potential use of DCMG as a therapeutic agent for other diseases, such as cancer, should be explored.
Méthodes De Synthèse
DCMG can be synthesized using various methods, including the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The synthesis of DCMG has also been achieved using other methods, such as the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with glycine ethyl ester.
Applications De Recherche Scientifique
DCMG has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DCMG has been studied for its potential use as an antidiabetic agent. In biochemistry, DCMG has been studied for its effects on the insulin secretion pathway. In pharmacology, DCMG has been studied for its potential use as a tool for studying the sulfonylurea receptor.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-5-6-10-21(16)26(30(28,29)19-8-3-2-4-9-19)15-22(27)25-14-17-11-12-18(23)13-20(17)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYZOJSMEVCODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)
![3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide](/img/structure/B5121784.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)